Diphenyl chlorophosphate

Overview

Description

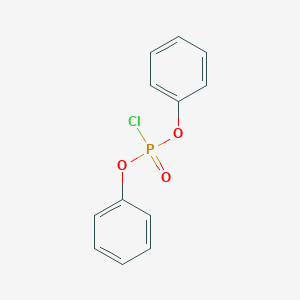

Diphenyl chlorophosphate is an organic compound with the chemical formula C₁₂H₁₀ClO₃P. It is a colorless to light yellow liquid that is primarily used as a phosphorylating agent in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.

Mechanism of Action

Target of Action

Diphenyl chlorophosphate, also known as Diphenyl phosphorochloridate, is a chemical compound used in organic synthesis It’s known to be a phosphorylation reagent , implying that it likely interacts with various biological molecules by adding a phosphate group to them.

Action Environment

This compound is sensitive to moisture and is incompatible with bases, strong oxidizing agents, and alcohols . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . Therefore, the environment in which this compound acts can significantly influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl chlorophosphate can be synthesized through several methods. One common method involves the reaction of phenol with phosphorus oxychloride. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Another method involves the use of triphenylphosphine and trichlorophosphate, which react at elevated temperatures to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The reaction of phenol with phosphorus oxychloride is often preferred due to its efficiency and high yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl chlorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

Hydrolysis: In the presence of water, this compound can hydrolyze to form diphenyl phosphate and hydrochloric acid.

Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to dissolve reactants and facilitate reactions.

Catalysts: In some cases, catalysts such as triethylamine are used to enhance reaction rates.

Major Products Formed

Phosphoramidates: Formed from the reaction with amines.

Phosphates: Formed from the reaction with alcohols.

Diphenyl Phosphate: Formed through hydrolysis.

Scientific Research Applications

Diphenyl chlorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a phosphorylating agent in the synthesis of various organic compounds, including nucleotides and peptides.

Biology: It is employed in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Diphenylphosphinic Chloride: Similar in structure but contains a different functional group.

Dimethyl Chlorophosphate: Contains methyl groups instead of phenyl groups.

Phenyl Dichlorophosphate: Contains two chlorine atoms instead of one.

Uniqueness

Diphenyl chlorophosphate is unique due to its high reactivity and versatility as a phosphorylating agent. Its ability to react with a wide range of nucleophiles makes it valuable in diverse chemical syntheses. Additionally, its stability under various conditions enhances its utility in both laboratory and industrial applications .

Biological Activity

Diphenyl chlorophosphate (DPhP) is an organophosphate compound that has garnered attention due to its biological activity and potential implications in toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological effects of DPhP, supported by research findings, case studies, and data tables.

This compound is a phosphorus-containing compound with the chemical formula . It acts primarily as a cholinesterase inhibitor, which leads to the accumulation of acetylcholine at synapses, causing overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphates, resulting in various toxicological effects.

Acute Toxicity

Acute exposure to DPhP can result in severe health effects, including:

- Respiratory distress : High concentrations may cause necrosis of lung epithelium and pulmonary edema .

- Gastrointestinal damage : Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract .

- Neurological symptoms : Symptoms may include confusion, irritability, and impaired memory due to cholinergic overstimulation .

Chronic Toxicity

Chronic exposure has been linked to several long-term health effects:

- Cognitive impairments : Repeated exposure may cause persistent neurochemical changes, leading to cognitive deficits .

- Metabolic disruptions : Studies have shown that chronic DPhP exposure affects lipid metabolism and body weight regulation in animal models .

In Vivo Studies

A significant study characterized the toxicological properties of DPhP using FVB mice. The study involved both acute and chronic exposure scenarios:

- Acute Exposure : Mice were subjected to high doses via oral gavage, leading to immediate respiratory issues and weight loss.

- Chronic Exposure : Mice received lower doses through drinking water over several weeks. Results indicated disrupted fatty acid metabolism and down-regulation of genes involved in lipid catabolism, notably those regulated by peroxisome proliferator–activated receptor alpha (PPARα) .

| Exposure Type | Dose (mg/kg) | Duration | Observed Effects |

|---|---|---|---|

| Acute | 50 | 1 day | Respiratory distress, weight loss |

| Chronic | 10 | 5-17 weeks | Metabolic disruption, reduced body weight |

Case Studies

Several case studies have documented human exposures to DPhP through occupational hazards or environmental contamination. Symptoms observed include:

- Neurological symptoms : Long-term workers exhibited signs of cognitive decline and mood disorders.

- Respiratory issues : Patients exposed to high levels reported chronic cough and difficulty breathing long after exposure ceased .

Synthesis and Derivatives

Research has also focused on the synthesis of derivatives of this compound. For instance, novel urea and thiourea derivatives have been synthesized for their potential antimicrobial activity. These derivatives showed promising results in inhibiting bacterial growth against both Gram-positive and Gram-negative strains .

Antimicrobial Activity Table

| Compound Type | Tested Strains | Activity Level |

|---|---|---|

| Urea Derivatives | Staphylococcus aureus | Moderate to High |

| Thiourea Derivatives | Escherichia coli | Moderate |

Properties

IUPAC Name |

[chloro(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIGRBMZRSDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClO3P | |

| Record name | DIPHENYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044892 | |

| Record name | Diphenyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenyl chlorophosphate appears as a clear colorless to light yellow liquid with a pungent odor. Insoluble in water and denser than water. Hence sinks in water. Contact may severely irritate skin, eyes and mucous membranes., Liquid | |

| Record name | DIPHENYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorochloridic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2524-64-3 | |

| Record name | DIPHENYL CHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenyl chlorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphorylchloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl chlorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phosphorochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL CHLOROPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KEE9757OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.